4-Imidazolidinone, 1-phenyl-2-thioxo-
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Aromatic heterocyclic compounds, in particular, are fundamental to the majority of organic research in the pharmaceutical and agrochemical industries. jchemrev.com Imidazolidinones are a class of five-membered ring heterocycles that are structurally related to imidazolidine (B613845). wikipedia.org They possess a saturated C3N2 nucleus, with the inclusion of a urea (B33335) or amide functional group. wikipedia.org
The subject of this article, 4-Imidazolidinone, 1-phenyl-2-thioxo-, is a derivative of imidazolidinone and is specifically a thiohydantoin. Thiohydantoins are sulfur analogs of hydantoins where one or both carbonyl groups are replaced by a thiocarbonyl group. jchemrev.com These compounds are of significant interest due to their versatile chemical reactivity and broad range of biological activities.
Significance of the Imidazolidinone Core Structure
The imidazolidinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for various receptors and enzymes. nih.gov This has led to the incorporation of the imidazolidinone ring into a number of drugs. wikipedia.org For instance, drugs containing the 4-imidazolidinone ring include hetacillin, spiperone, and spiroxatrine. wikipedia.org
Beyond pharmaceuticals, the imidazolidinone core has found significant application in the field of organocatalysis. Chiral imidazolidinone catalysts are effective in promoting a variety of asymmetric transformations, which are crucial for the synthesis of enantiomerically pure compounds. wikipedia.org A series of imidazolidinone derivatives have also been investigated for their potential as phosphodiesterase 4 inhibitors. nih.gov Furthermore, some 4-imidazolidinone compounds have been shown to selectively inhibit human neutrophil elastase, and others have demonstrated modest anticancer cytotoxicity. nih.gov
Role of the Thiohydantoin Motif in Contemporary Chemical Research
The thiohydantoin motif, a key feature of 4-Imidazolidinone, 1-phenyl-2-thioxo-, is a cornerstone in modern chemical and pharmaceutical research. jchemrev.com Thiohydantoins and their derivatives have garnered immense attention from researchers globally due to their presence in numerous pharmacologically active molecules. jchemrev.com The biological activity of these compounds is often influenced by the nature of the substituents on the thiohydantoin ring. jchemrev.com
This versatile scaffold is associated with a wide spectrum of biological activities, including:
Anticancer researchgate.netnih.gov
Anti-inflammatory mdpi.com
Antimicrobial jchemrev.comnih.gov
Antiviral nih.gov
Antitubercular nih.gov
The development of novel anticancer agents is a significant area where the thiohydantoin motif has shown considerable promise. researchgate.netnih.gov Researchers have synthesized and evaluated various thiohydantoin derivatives for their efficacy against different cancer cell lines. researchgate.net In addition to their therapeutic potential, thiohydantoins are valuable intermediates in organic synthesis, often used to create more complex, biologically active compounds. jchemrev.com A common synthetic route involves the condensation reaction at the C-5 position of the thiohydantoin ring with various aldehydes. jchemrev.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMRRAQXKWFYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408217 | |
| Record name | 4-Imidazolidinone, 1-phenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54107-52-7 | |
| Record name | 4-Imidazolidinone, 1-phenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Characterization of 4 Imidazolidinone, 1 Phenyl 2 Thioxo and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
The ¹H NMR spectra of 1-phenyl-2-thiohydantoin and its analogs exhibit characteristic signals corresponding to the protons of the imidazolidinone ring and its substituents. The chemical shifts of the aromatic protons on the N1-phenyl ring typically appear as multiplets in the downfield region, generally between 7.24 and 7.95 ppm. semanticscholar.orgresearchgate.net The methylene (B1212753) protons (-CH2-) of the imidazolidinone ring are observed as a singlet, with a chemical shift that can be influenced by the solvent and substituents. For instance, in one study, the singlet for the -CH2- group of 3-((phenylmethylene)amino)-2-thioxo-4-imidazolidinone in DMSO-d6 was observed at 3.90 ppm. researchgate.net
In substituted analogs, the chemical shifts and coupling patterns provide valuable structural information. For example, in (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one, the methyl protons of the 4-methylphenyl group appear as a singlet at 2.27 ppm, while the proton at the C5 position of the imidazolidinone ring is observed as a singlet at 5.49 ppm. semanticscholar.org The N-H proton of the imidazolidinone ring typically gives rise to a singlet in the range of 8.86–10.99 ppm. semanticscholar.org The presence of different substituents can lead to more complex spin-spin coupling patterns for the aromatic protons. researchgate.net
Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for 4-Imidazolidinone, 1-phenyl-2-thioxo- and its Analogs
| Compound | Aromatic Protons (ppm) | Imidazolidinone Ring Protons (ppm) | Other Protons (ppm) |
| 3-((phenylmethylene)amino)-2-thioxo-4-imidazolidinone | 7.25-7.95 (m) | 3.90 (s, -CH2-) | 8.41 (s, =CH-) |
| (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one | 7.24-7.47 (m) | 5.49 (s, H-5) | 2.27 (s, -CH3), 10.99 (s, N-H) |
Data compiled from multiple sources. semanticscholar.orgresearchgate.net m = multiplet, s = singlet.
¹³C NMR spectroscopy is particularly useful for identifying the carbon atoms of the carbonyl (C=O) and thiocarbonyl (C=S) groups, which have characteristic chemical shifts. The ¹³C NMR spectrum of 1-phenyl-2-thiohydantoin derivatives shows distinct signals for the carbons of the imidazolidinone ring and the phenyl substituent.
The thiocarbonyl carbon (C=S) resonance is typically found significantly downfield, often in the range of 180-200 ppm, due to the lower electronegativity and poorer p-orbital overlap of sulfur compared to oxygen. semanticscholar.orgstackexchange.com In contrast, the carbonyl carbon (C=O) resonance appears further upfield, generally between 170 and 185 ppm. semanticscholar.orglibretexts.org For example, in (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one, the C=S carbon resonates at 183.1 ppm, while the C=O carbon appears at 173.4 ppm. semanticscholar.org
The chemical shifts of the aromatic carbons are observed in the typical range of 125-150 ppm. libretexts.org The specific positions of the signals for the imidazolidinone ring carbons, such as C4 and C5, are also diagnostic. For the aforementioned 5-(4-methylphenyl) substituted analog, the C5 carbon resonates at 63.1 ppm. semanticscholar.org
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for 4-Imidazolidinone, 1-phenyl-2-thioxo- Analogs
| Carbon Atom | Typical Chemical Shift Range (ppm) | Example: (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one (ppm) |
| C=S | 180 - 200 | 183.1 |
| C=O | 170 - 185 | 173.4 |
| Aromatic C | 125 - 150 | 127.4, 129.2, 129.3, 129.4, 130.1, 131.7, 133.7, 138.9 |
| C5 | ~60 - 65 | 63.1 |
Data compiled from multiple sources. semanticscholar.orglibretexts.org
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the Imidazolidinone Ring and Substituents
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 4-imidazolidinone, 1-phenyl-2-thioxo- and its analogs, the IR spectrum is characterized by several key absorption bands.
The carbonyl (C=O) stretching vibration of the imidazolidinone ring is a prominent feature, typically appearing in the region of 1700-1780 cm⁻¹. semanticscholar.orgajchem-a.com For instance, in (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one, the C=O stretch is observed at 1759 cm⁻¹. semanticscholar.org The thiocarbonyl (C=S) stretching vibration is generally weaker and appears at a lower frequency, often around 1513 cm⁻¹. semanticscholar.org
The N-H stretching vibration of the imidazolidinone ring gives rise to a band in the range of 3150-3360 cm⁻¹. semanticscholar.orgajchem-a.com Aromatic C-H stretching vibrations are typically observed around 3050-3060 cm⁻¹, while aliphatic C-H stretches appear in the 2920-2990 cm⁻¹ region. semanticscholar.orgajchem-a.com The presence of specific substituents will introduce additional characteristic bands.
Table 3: Key IR Absorption Bands (cm⁻¹) for 4-Imidazolidinone, 1-phenyl-2-thioxo- and its Analogs
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | 3150 - 3360 |
| Aromatic C-H Stretch | 3050 - 3060 |
| Aliphatic C-H Stretch | 2920 - 2990 |
| C=O Stretch (Amide) | 1700 - 1780 |
| C=S Stretch | ~1513 |
Data compiled from multiple sources. semanticscholar.orgajchem-a.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the accurate determination of the molecular weight and elemental composition of a compound. By providing a highly precise mass measurement, HRMS allows for the validation of the molecular formula.
In the analysis of 1-phenyl-2-thiohydantoin derivatives, HRMS is used to confirm the expected molecular formula by comparing the experimentally measured mass to the calculated mass. For example, in a study of thiohydantoin androgen receptor antagonists, HRMS was used to confirm the formation of the desired products, with the found mass for one analog, [C21H16F4N4O2S+H]⁺, being 465.1023, which was in close agreement with the calculated mass of 465.1003. nih.gov The fragmentation patterns observed in the mass spectrum can also provide additional structural information. nih.govnih.gov
Single-Crystal X-ray Diffraction (XRD) Analysis
XRD analysis of 1-phenyl-2-thiohydantoin analogs has revealed key details about their solid-state structures. For example, the crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone showed that there are two independent molecules in the asymmetric unit, which differ primarily in the orientation of the phenyl ring relative to the five-membered imidazolidinone ring. jst.go.jp
The analysis also reveals the nature of intermolecular interactions, such as hydrogen bonding. In the crystal lattice of 5-phenyl-2-thioxo-4-imidazolidinone, the thioamide groups form centrosymmetric dimers through N-H···S hydrogen bonds, while the amide groups of adjacent molecules form pseudo-centrosymmetric dimers via N-H···O hydrogen bonds. jst.go.jp These interactions play a crucial role in the packing of the molecules in the crystal. The bond lengths and angles determined by XRD provide a precise geometric description of the molecule.
Analysis of Intermolecular Interactions within the Crystal Lattice (e.g., Hydrogen Bonding, Stacking Interactions)
The solid-state architecture of 4-imidazolidinone, 1-phenyl-2-thioxo- and its analogs is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking. These non-covalent forces dictate the molecular packing and, consequently, the macroscopic properties of the crystalline material.
Detailed crystallographic studies on analogs such as 5-phenyl-2-thioxo-4-imidazolidinone reveal the prevalence of hydrogen-bonded dimeric structures. jst.go.jp In the crystal lattice of this analog, the thioamide groups (N-H) and the sulfur atoms of the thiocarbonyl group (C=S) are key players in forming centrosymmetric dimers through N-H···S hydrogen bonds. jst.go.jp Concurrently, the amide moieties (N-H) and carbonyl groups (C=O) of adjacent molecules interact via N-H···O hydrogen bonds, leading to the formation of pseudo-centrosymmetric dimers. jst.go.jp This intricate network of hydrogen bonds creates a stable, three-dimensional supramolecular assembly.
The crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone, a close analog of the title compound, has been determined by X-ray diffraction, providing insight into its solid-state conformation. The crystallographic data are summarized in the table below.
| Crystal Data for 5-phenyl-2-thioxo-4-imidazolidinone | |
| Formula | C₉H₈N₂OS |
| Space Group | P1 |
| a (Å) | 8.971(3) |
| b (Å) | 9.651(3) |
| c (Å) | 10.497(3) |
| α (°) ** | 82.39(2) |
| β (°) | 80.15(2) |
| γ (°) ** | 79.16(2) |
| R-factor | 0.045 |
| Data sourced from J-Stage (2014) jst.go.jp |
Determination of Stereochemical Configuration in Chiral Derivatives
The stereochemistry of 4-imidazolidinone, 1-phenyl-2-thioxo- derivatives is a critical aspect, especially in the context of their biological activity. Chirality in these compounds can arise from a stereogenic center at the C5 position of the imidazolidinone ring or from atropisomers resulting from restricted rotation around the N-C bond connecting the phenyl group to the heterocyclic ring.
The synthesis and separation of atropisomers of 4,5-dimethyl-Δ⁴-N-phenyl-N-aryl imidazoline-2-thione derivatives have been successfully achieved. nih.gov These compounds exhibit axial chirality due to hindered rotation around the N-C(aryl) bond. The resolution of these atropisomers is often accomplished using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases. nih.gov The impact of substituents on the aryl ring on the rotational barrier and, consequently, on the stability of the atropisomers has also been a subject of study. nih.gov
Furthermore, the stereochemical configuration of chiral imidazolidin-4-one (B167674) derivatives plays a crucial role in asymmetric synthesis. Chiral ligands based on the imidazolidin-4-one scaffold have been synthesized and utilized in enantioselective catalysis. beilstein-journals.orgresearchgate.net The relative configuration (cis or trans) of substituents on the imidazolidine (B613845) ring dictates the stereochemical outcome of reactions such as the asymmetric Henry reaction. beilstein-journals.orgresearchgate.net For example, copper(II) complexes of cis-configured ligands have been shown to produce the S-enantiomer of the product with high enantiomeric excess, while trans-configured ligands yield the R-enantiomer. beilstein-journals.orgresearchgate.net This demonstrates that the specific three-dimensional arrangement of the chiral ligand directly controls the facial selectivity of the reaction.
Chemical Reactivity and Transformation Pathways of 4 Imidazolidinone, 1 Phenyl 2 Thioxo Derivatives
Reactions Involving the Ring Heteroatoms (N-1, N-3)
The nitrogen atoms within the imidazolidinone ring, particularly the N-3 position, are common sites for electrophilic attack, allowing for the introduction of various substituents. The N-1 position is typically substituted with a phenyl group in the parent compound, but the N-3 nitrogen, bearing a proton, is readily functionalized.
N-Acylation: The N-3 position can be acylated under standard conditions. For instance, 1-(Arylidene)amino-2-thioxo-imidazolidine-4-ones undergo acetylation with acetic anhydride (B1165640) to yield the corresponding 1-(arylidene)amino-2-thioxo-3-acetylimidazolidin-4-ones. rsc.org This reaction provides a straightforward method for introducing an acetyl group, which can influence the compound's electronic properties and steric profile.
N-Alkylation: The synthesis of N-3 substituted derivatives, such as 3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone, demonstrates the feasibility of N-alkylation, although specific reaction conditions can vary. nih.gov Generally, this involves the deprotonation of the N-3 amide with a suitable base, followed by reaction with an alkyl halide. While related pyrimidine (B1678525) structures can sometimes show difficulty in N-alkylation, the thiohydantoin ring is readily substituted at this position. nih.gov
| Reaction Type | Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| N-Acylation | 1-(Arylidene)amino-2-thioxo-imidazolidine-4-one | Acetic Anhydride | 1-(Arylidene)amino-2-thioxo-3-acetylimidazolidin-4-one | rsc.org |
| N-Alkylation | 1-Phenyl-2-thioxo-4-imidazolidinone | Ethyl halide (inferred) | 3-Ethyl-1-phenyl-2-thioxo-4-imidazolidinone | nih.gov |
Reactivity at the Thiocarbonyl (C=S) Group
The thiocarbonyl group at the C-2 position is a key reactive center, participating in both oxidation and alkylation reactions. Its higher polarizability and the lower dissociation energy of the C=S bond compared to a C=O bond make it susceptible to a range of transformations.
Oxidation to Carbonyl: The thioxo group can be converted into a carbonyl group, transforming the 2-thioxo-imidazolidin-4-one into an imidazolidine-2,4-dione (hydantoin). This oxidation can be achieved using reagents like chromium trioxide. jchemrev.com This conversion is significant as it allows for the synthesis of the hydantoin (B18101) core from the thiohydantoin precursor, effectively switching between two important classes of heterocyclic compounds. Another method involves treatment with 35% aqueous hydrogen peroxide. grafiati.com
S-Alkylation: The sulfur atom of the thiocarbonyl group can act as a nucleophile, particularly in its thioenolate tautomeric form. This allows for alkylation at the sulfur atom to form S-alkyl derivatives (thioethers). A notable example is the Williamson ether-type synthesis where 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile intermediates react with N-aryl-2-chloroacetamides in the presence of potassium carbonate and potassium iodide to yield the corresponding S-substituted products. nih.gov Alkylation can also be achieved with reagents like methyl iodide. grafiati.com
| Reaction Type | Reactant Subclass | Reagent(s) | Product Class | Reference |
|---|---|---|---|---|
| Oxidation | 2-Thioxo-imidazolidin-4-ones | CrO₃ or H₂O₂ | Imidazolidine-2,4-diones (Hydantoins) | jchemrev.comgrafiati.com |
| S-Alkylation | 2-Thioxo-imidazolidin-4-ones | N-Aryl-2-chloroacetamides / K₂CO₃ / KI | 2-(Acetamido-S-thio)-imidazolidin-4-one derivatives | nih.gov |
Transformations at the Carbonyl (C=O) Group
Direct transformations of the C-4 carbonyl group in the 1-phenyl-2-thioxo-4-imidazolidinone scaffold are not extensively documented in the reviewed literature. However, the carbonyl group exerts a significant electronic influence on the adjacent C-5 position, making the methylene (B1212753) protons at C-5 acidic and susceptible to reaction.
Knoevenagel-Type Condensation: The most characteristic reaction involving the C-4 carbonyl's influence is the Knoevenagel-type condensation at the C-5 position. Derivatives of 2-thioxoimidazolidin-4-one readily react with aromatic aldehydes in the presence of a basic catalyst like piperidine (B6355638). rsc.orgresearchgate.net This reaction does not transform the C-4 carbonyl itself but instead forms a 5-arylidene derivative, introducing an exocyclic double bond. This transformation is a powerful tool for extending the conjugation of the system and introducing diverse peripheral substituents.
| Reaction Type | Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | 1-(Arylidene)amino-2-thioxo-imidazolidine-4-one | Aromatic Aldehydes / Piperidine | 5-Arylidene-1-(arylidene)amino-2-thioxo-imidazolidin-4-one | rsc.org |
Functional Group Interconversions on Peripheral Substituents
The core 1-phenyl-2-thioxo-4-imidazolidinone structure can be further diversified by chemical modifications of its substituents. These reactions allow for fine-tuning of the molecule's properties.
Halogenation: Halogens can be introduced onto the heterocyclic ring. For example, the bromination of 1-(benzylidene)amino-2-thioxoimidazolidin-4-one with two moles of bromine results in the formation of a 3,5-dibromo derivative. rsc.org This indicates the reactivity of the C-5 position towards electrophilic halogenation, in addition to the aforementioned N-3 position.
Modification of the Phenyl Ring: The phenyl group at the N-1 position is amenable to standard electrophilic aromatic substitution reactions, although specific examples for this exact scaffold are not prevalent in the primary literature reviewed. However, the synthesis of derivatives often begins with substituted anilines or benzaldehydes, leading to a wide array of functional groups on the phenyl rings, such as chloro, methyl, methoxy, and fluoro groups. nih.govajchem-a.comresearchgate.netresearchgate.net This synthetic strategy underscores the tolerance of the core structure to various functionalities on its peripheral aromatic rings.
Ring-Opening and Subsequent Cyclization Pathways
The 1-phenyl-2-thioxo-4-imidazolidinone ring system can serve as a precursor for the construction of more complex, fused heterocyclic systems. These transformations often involve the participation of the ring's heteroatoms and reactive functional groups in intramolecular or intermolecular cyclization reactions.
Formation of Fused Thiazine Derivatives: In a notable example, 4-phenyl-1H-imidazole-2-thiol (a tautomer of the corresponding thione) reacts with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones in a base-catalyzed reaction. This process involves both the sulfur and a nitrogen atom of the imidazole (B134444) ring, leading to a 6-endo-trig cyclization and the formation of fused 5H-imidazo[2,1-b] rsc.orgjchemrev.comthiazine derivatives. researchgate.net
Formation of Fused Thiazole and Oxazole Derivatives: The core imidazolidine (B613845) ring can be a building block for other fused systems. For example, reacting 4,5-dihydroxyimidazolidin-2-ones with potassium thiocyanate (B1210189) (KSCN) can lead to the formation of either tetrahydro-2H-imidazo[4,5-d]thiazole-2,5(3H)-diones or 2-thioxo-tetrahydro-2H-imidazo[4,5-d]oxazol-5(3H)-ones. jchemrev.com These reactions showcase the utility of the imidazolidinone skeleton in constructing bicyclic heterocyclic structures through recyclization pathways.
Computational Chemistry and Molecular Modeling of 4 Imidazolidinone, 1 Phenyl 2 Thioxo Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Parameters
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of the 1-phenyl-2-thioxo-4-imidazolidinone scaffold, DFT calculations are frequently employed to perform geometry optimization, frequency calculations, and to determine various electronic and molecular parameters. researchgate.net These computations are typically carried out using software packages like Gaussian, with basis sets such as 6-31G providing a good balance between accuracy and computational cost for these types of molecules. researchgate.net The optimized geometry represents the molecule's minimum energy conformation, which is crucial for subsequent analyses of its electronic properties and reactivity.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eu The HOMO acts as an electron donor, while the LUMO is the electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for characterizing the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org
In studies of related heterocyclic compounds, the electron densities of the HOMO and LUMO are often found to be distributed over different parts of the molecular structure. For instance, in one derivative, the HOMO's charge density was localized over a phenyl ring, indicating this region's susceptibility to electrophilic attack. researchgate.net The distribution of these orbitals provides a map of potential sites for nucleophilic and electrophilic reactions.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.420 |
| ELUMO | -2.409 |
| Energy Gap (ΔE) | 4.011 |
Data is illustrative, based on similar heterocyclic systems.
Global reactivity descriptors are chemical concepts derived from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of a molecule's stability and reactivity. They are calculated using the energies of the HOMO and LUMO through the following relationships based on Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -(I + A) / 2
Global Electrophilicity Index (ω) = μ² / (2η)
A high chemical hardness indicates low reactivity, corresponding to a large HOMO-LUMO gap. The electrophilicity index measures the propensity of a species to accept electrons. These parameters are crucial for predicting the behavior of 4-Imidazolidinone, 1-phenyl-2-thioxo- in chemical reactions.
| Global Reactivity Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Potential (I) | 6.420 |
| Electron Affinity (A) | 2.409 |
| Chemical Hardness (η) | 2.006 |
| Chemical Potential (μ) | -4.415 |
| Electrophilicity Index (ω) | 4.857 |
Values are calculated for illustrative purposes based on the FMO data in the preceding table.
Hirshfeld Surface Analysis for Understanding Intermolecular Interactions
The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. researchgate.net Additionally, 2D fingerprint plots are generated, which summarize the intermolecular contacts by plotting the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface.
For imidazolidinone and thiohydantoin derivatives, Hirshfeld analysis reveals the nature and prevalence of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern their supramolecular assembly. researchgate.net The percentage contributions of different contacts are quantified, providing a clear picture of the crystal packing forces.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 43.1 |
| C···H/H···C | 17.4 |
| O···H/H···O | 9.8 |
| Other Contacts | 29.7 |
Data is illustrative, based on similar heterocyclic systems, showing the typical prevalence of H···H and C···H contacts. researchgate.net
In Silico Approaches to Structure-Reactivity Relationships
In silico methods are instrumental in establishing relationships between the chemical structure of a compound and its reactivity or biological activity. These approaches leverage computed molecular descriptors—such as those derived from DFT calculations—to build predictive models. For thioxoimidazolidinone derivatives, computational tools are used to assess pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion) and to understand their potential as therapeutic agents. nih.gov
Structure-activity relationship (SAR) studies for this class of compounds often involve generating a series of derivatives and correlating their structural modifications with changes in biological activity. For instance, the introduction of different substituents on the phenyl ring can alter the electronic configuration and conformation of the molecule, which in turn affects its interaction with biological targets. nih.gov Computational models can predict properties like drug-likeness based on Lipinski's rules and bioavailability scores, helping to prioritize which derivatives to synthesize and test experimentally. nih.gov This rational design approach, guided by in silico predictions, accelerates the discovery of compounds with desired reactivity and biological profiles.
Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for generating hypotheses about how a molecule like 4-Imidazolidinone, 1-phenyl-2-thioxo- might interact with a biological target at the atomic level.
In studies involving 3-phenyl-2-thioxoimidazolidin-4-one derivatives, molecular docking has been used to predict binding interactions with targets such as the Estrogen receptor (PDB ID: 3ERT). researchgate.net Such simulations, often performed with software like Schrödinger or AutoDock, identify the most stable binding poses and calculate a docking score or binding free energy, which estimates the affinity of the ligand for the receptor. researchgate.net
The results of docking studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and specific amino acid residues in the receptor's active site. For example, docking studies of imidazolone derivatives against protein kinases have identified specific binding modes, with calculated binding free energies (e.g., MMGBSA ΔG Bind) providing a quantitative measure of interaction stability. nih.gov These simulations provide a structural basis for the observed biological activity and guide the design of more potent and selective inhibitors. nih.gov
| Ligand | Target Protein | Docking Score | Binding Free Energy (kcal/mol) |
|---|---|---|---|
| Imidazolone Derivative 3g | 4MAN | -5.88 | -52.13 |
| Imidazolone Derivative 5f | 1HNJ | -4.75 | -38.63 |
Data from a study on related imidazolone derivatives illustrating typical molecular docking results. nih.gov
Advanced Research Applications of 4 Imidazolidinone, 1 Phenyl 2 Thioxo Derivatives in Organic Synthesis and Catalysis
Utility as Precursors and Intermediates in Complex Organic Synthesis
Derivatives of 4-imidazolidinone, 1-phenyl-2-thioxo- serve as versatile intermediates in the synthesis of a wide array of more complex heterocyclic systems. Their inherent reactivity and multiple functionalization points allow for a diverse range of chemical transformations, making them attractive starting materials for drug discovery and material science.
A notable application of these compounds is in the construction of fused and spirocyclic frameworks. For instance, the reaction of 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones with various reagents can lead to the formation of novel heterocyclic systems. Acetylation with acetic anhydride (B1165640) yields the corresponding 3-acetylimidazolidin-4-ones, while condensation with aromatic aldehydes in the presence of piperidine (B6355638) can produce more elaborate structures. nih.gov Furthermore, halogenation of these derivatives with bromine can occur at different positions, yielding N-bromo or 3,5-dibromo compounds, which are themselves valuable synthetic intermediates. nih.gov
The synthesis of 3-phenyl-5-aryl-2-thioxo-imidazolidine-4-ones can be achieved through the reaction of C-arylglycines with phenyl isothiocyanate. nih.gov These products can be further modified, demonstrating their role as stepping stones to more complex molecules. For example, the cyclization of 1-(arylidene)amino-3-(chloroacetyl)thioureas in ethanol (B145695) with sodium acetate (B1210297) provides a direct route to 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones. nih.gov
Another synthetic strategy involves the use of phenidone (B1221376) (1-phenyl-3-pyrazolidone) as a starting material. Through a series of reactions involving chloroacetylation, hydrazinolysis, and subsequent condensation with substituted benzaldehydes, a range of Schiff's bases are produced. These can then undergo cyclization with glycine (B1666218) to yield novel imidazolidine-4-one derivatives containing a 1-phenyl-3-pyrazolidone moiety. ekb.egajchem-a.com This approach highlights the modularity and synthetic flexibility offered by the imidazolidinone core.
The following table summarizes some examples of complex organic molecules synthesized from 4-imidazolidinone, 1-phenyl-2-thioxo- derivatives:
| Starting Material | Reagents | Product | Reference |
| 1-(Arylidene)amino-3-(chloroacetyl)thiourea | Sodium acetate, ethanol | 1-(Arylidene)amino-2-thioxo-imidazolidine-4-one | nih.gov |
| C-Arylglycine | Phenyl isothiocyanate, NaOH, HCl | 3-Phenyl-5-aryl-2-thioxo-imidazolidine-4-one | nih.gov |
| (2-Nitro benzylidene)thiosemicarbazide | Ethyl chloroacetate (B1199739) | (2-Nitro benzylidene amino)-2-thioxomidazolidine-4-one | nih.gov |
| 1-Phenyl-3-pyrazolidone | 1. NaH, ClCOCH₂ Cl 2 . Hydrazine (B178648) hydrate (B1144303) 3. ArCHO 4. Glycine | Imidazolidine-4-one containing a 1-phenyl-3-pyrazolidone moiety | ekb.egajchem-a.com |
Applications in Organocatalysis
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthetic chemistry. Within this domain, derivatives of 4-imidazolidinone have proven to be highly effective catalysts, particularly in asymmetric synthesis where the creation of a specific stereoisomer is desired.
The imidazolidinone scaffold, especially when chiral, can form reactive iminium ion intermediates upon condensation with carbonyl substrates. This mode of activation has been successfully employed in a variety of important transformations. For example, the synthesis of an achiral imidazolidinone organocatalyst and its application in a Diels-Alder cycloaddition has been demonstrated, showcasing the fundamental catalytic capability of this heterocyclic system. pressbooks.pub When a chiral version of the catalyst is used, high levels of enantioselectivity can be achieved in these cycloadditions. pressbooks.pubumsida.ac.id
Furthermore, new chiral ligands based on imidazolidin-4-one (B167674) derivatives have been developed for use in asymmetric Henry and aldol (B89426) reactions. These ligands, in combination with a metal ion, can form chiral complexes that effectively catalyze the formation of carbon-carbon bonds with high stereocontrol. youtube.com The design of these ligands often involves linking two chiral imidazolidin-4-one units to a pyridine (B92270) ring, creating a tridentate ligand that coordinates with the metal center. youtube.com
The versatility of these organocatalysts is further highlighted by their application in prebiotic chemistry research. Imidazolidine-4-thiones have been investigated as potential prebiotic organocatalysts for the α-alkylation of aldehydes, a challenging transformation in a prebiotic context. This research suggests a possible role for such molecules in the emergence of molecular complexity on the early Earth.
The table below presents some key organocatalytic reactions where 4-imidazolidinone derivatives have been successfully employed:
| Reaction | Catalyst Type | Substrates | Key Finding | Reference |
| Diels-Alder Cycloaddition | Imidazolidinone organocatalyst | α,β-Unsaturated aldehyde, diene | Catalyst promotes the reaction via an iminium ion intermediate. | pressbooks.pub |
| Asymmetric Henry Reaction | Chiral imidazolidin-4-one based ligands with Cu(II) | Aldehyde, nitromethane | High enantioselectivity achieved with chiral ligands. | youtube.com |
| Asymmetric Aldol Reaction | Chiral imidazolidin-4-one based ligands | Aldehyde, ketone | Effective catalysis with good stereocontrol. | youtube.com |
| α-Alkylation of Aldehydes | Imidazolidine-4-thiones | Aldehyde, alkylating agent | Demonstrated as a plausible prebiotic organocatalyst. |
Role in Peptide Chemistry and Analytical Methodologies
Beyond their applications in synthesis and catalysis, the core structure of 4-imidazolidinone, 1-phenyl-2-thioxo- plays a significant role in the field of peptide chemistry, most notably in the context of Edman degradation, a cornerstone technique for determining the amino acid sequence of peptides and proteins. pressbooks.pubyoutube.comyoutube.com
In Edman degradation, a peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. youtube.com The PITC molecule attaches to the N-terminal amino group of the peptide. Subsequent treatment with a mild acid cleaves the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative, which is a substituted 1-phenyl-2-thioxo-4-imidazolidinone. nih.govpressbooks.pub This PTH derivative can then be identified using chromatographic methods, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards. youtube.com The shortened peptide can then undergo another cycle of Edman degradation, allowing for the stepwise determination of the amino acid sequence. pressbooks.pubyoutube.com This method can also be applied to peptides attached to a solid support. nih.govnih.gov
The characterization and analysis of 4-imidazolidinone, 1-phenyl-2-thioxo- derivatives themselves rely on a suite of modern analytical techniques. These compounds are routinely identified and their purity assessed using methods such as Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C). ekb.egumsida.ac.id Mass spectrometry, including Gas Chromatography-Mass Spectrometry (GC-MS), provides crucial information about the molecular weight and fragmentation pattern of these compounds. nih.govekb.eg The NIST WebBook provides reference mass spectra for compounds like 1-acetyl-2-thiohydantoin, which is closely related to the core structure of interest. nist.gov
The following table outlines the key analytical methodologies used for the characterization of 4-imidazolidinone, 1-phenyl-2-thioxo- derivatives and their role in peptide sequencing:
| Methodology | Application | Information Obtained | Reference |
| Edman Degradation | Peptide Sequencing | N-terminal amino acid identity | nih.govpressbooks.pubyoutube.comyoutube.com |
| High-Performance Liquid Chromatography (HPLC) | Separation and Identification of PTH derivatives | Retention time for amino acid identification | youtube.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Chemical structure and connectivity of atoms | ekb.egumsida.ac.id |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional Group Analysis | Presence of characteristic functional groups (C=O, C=S, N-H) | ekb.egumsida.ac.id |
| Mass Spectrometry (MS) | Molecular Weight Determination and Structural Analysis | Molecular mass and fragmentation patterns | nih.govekb.eg |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring and Purity Assessment | Reaction progress and purity of the compound | umsida.ac.id |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
